![molecular formula C30H31ClN2O2RuS B13450394 [(R,R)-Teth-TsDpen RuCl]](/img/structure/B13450394.png)
[(R,R)-Teth-TsDpen RuCl]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(R,R)-Teth-TsDpen RuCl]: is a chiral ruthenium complex known for its catalytic properties. It is widely used in asymmetric synthesis, particularly in transfer hydrogenation reactions. The compound’s full name is chloro[N-[(1R,2R)-1,2-diphenyl-2-[[3-(η6-phenyl)propyl]amino-κN]ethyl]-4-methylbenzenesulfonamidato-κN]ruthenium(II) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [(R,R)-Teth-TsDpen RuCl] typically involves the reaction of ruthenium chloride with the chiral ligand (R,R)-TsDpen. The reaction is carried out under inert conditions to prevent oxidation and is usually performed in an organic solvent such as chloroform .
Industrial Production Methods: Industrial production methods for [(R,R)-Teth-TsDpen RuCl] are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: [(R,R)-Teth-TsDpen RuCl] primarily undergoes catalytic reactions, including:
Asymmetric Transfer Hydrogenation: This reaction involves the reduction of ketones and imines to alcohols and amines, respectively.
Oxidation and Substitution Reactions: The compound can also participate in oxidation and substitution reactions, although these are less common.
Common Reagents and Conditions:
Reagents: Common reagents include hydrogen donors such as isopropanol and formic acid.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere.
Major Products: The major products of reactions involving [(R,R)-Teth-TsDpen RuCl] are chiral alcohols and amines, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
Aplicaciones Científicas De Investigación
Chemistry: [(R,R)-Teth-TsDpen RuCl] is extensively used in asymmetric synthesis, particularly in the pharmaceutical industry for the production of chiral drugs .
Biology and Medicine: The compound’s ability to catalyze the formation of chiral molecules makes it valuable in the synthesis of biologically active compounds, including potential drug candidates .
Industry: In addition to its applications in pharmaceuticals, [(R,R)-Teth-TsDpen RuCl] is used in the production of fine chemicals and agrochemicals .
Mecanismo De Acción
Catalytic Mechanism: [(R,R)-Teth-TsDpen RuCl] functions as a catalyst by coordinating to the substrate and facilitating the transfer of hydrogen atoms. The chiral environment provided by the ligand ensures that the product is formed with high enantioselectivity .
Molecular Targets and Pathways: The compound primarily targets carbonyl and imine groups in substrates, reducing them to alcohols and amines, respectively .
Comparación Con Compuestos Similares
Ruthenium(III) chloride: Another ruthenium-based compound used in oxidation reactions.
Ruthenium(II) bis(2,2’-bipyridine) chloride: Used in photochemical applications.
Uniqueness: [(R,R)-Teth-TsDpen RuCl] is unique due to its high enantioselectivity and efficiency in asymmetric transfer hydrogenation reactions. Its chiral ligand provides a distinct advantage over other ruthenium complexes .
Propiedades
Fórmula molecular |
C30H31ClN2O2RuS |
|---|---|
Peso molecular |
620.2 g/mol |
Nombre IUPAC |
chlororuthenium(1+);[(1R,2R)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide |
InChI |
InChI=1S/C30H31N2O2S.ClH.Ru/c1-24-19-21-28(22-20-24)35(33,34)32-30(27-17-9-4-10-18-27)29(26-15-7-3-8-16-26)31-23-11-14-25-12-5-2-6-13-25;;/h2-10,12-13,15-22,29-31H,11,14,23H2,1H3;1H;/q-1;;+2/p-1/t29-,30-;;/m1../s1 |
Clave InChI |
MDABGVLQRDDWLY-SEILFYAJSA-M |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NCCCC4=CC=CC=C4.Cl[Ru+] |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)NCCCC4=CC=CC=C4.Cl[Ru+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


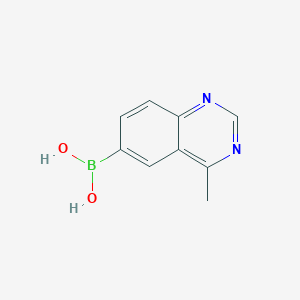
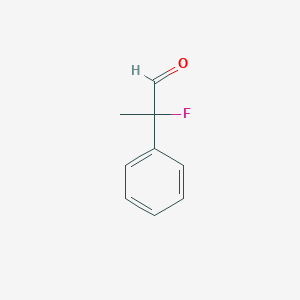


![(S)-alpha-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic Acid](/img/structure/B13450347.png)

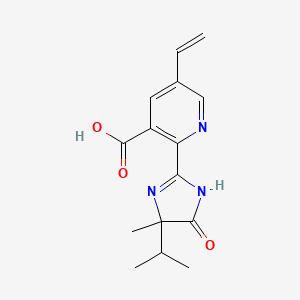
![Methyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13450367.png)
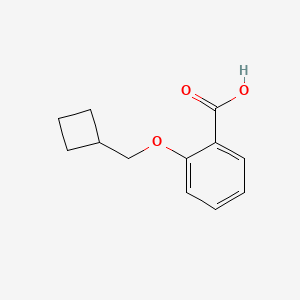
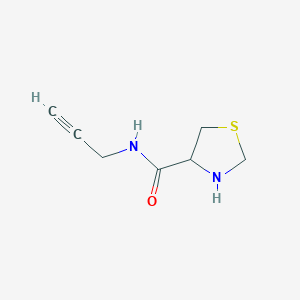
![tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13450386.png)



